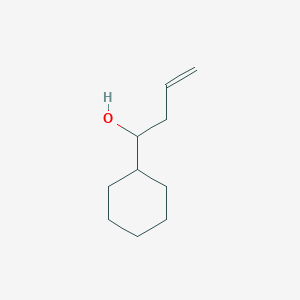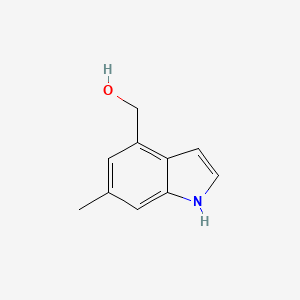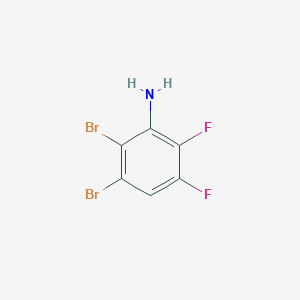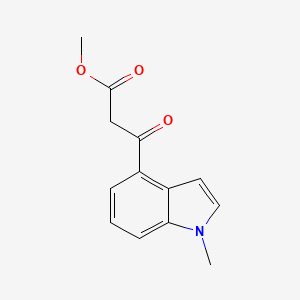
2,2-Difluoroethyl 3-fluoropropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoroethyl 3-fluoropropyl carbonate: is an organic compound with the molecular formula C6H9F3O3 and a molecular weight of 186.13 g/mol . This compound is characterized by the presence of both difluoroethyl and fluoropropyl groups, making it a fluorinated carbonate ester. Fluorinated compounds are often of interest due to their unique chemical properties, such as increased stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethyl 3-fluoropropyl carbonate typically involves the reaction of 2,2-difluoroethanol with 3-fluoropropyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,2-Difluoroethyl 3-fluoropropyl carbonate can undergo nucleophilic substitution reactions where the carbonate group is replaced by nucleophiles such as amines , thiols , and alcohols .
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield 2,2-difluoroethanol and 3-fluoropropanol .
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, tetrahydrofuran
Major Products:
- 2,2-Difluoroethanol
- 3-Fluoropropanol
Scientific Research Applications
Chemistry: 2,2-Difluoroethyl 3-fluoropropyl carbonate is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, fluorinated compounds are often used to enhance the metabolic stability and bioavailability of drugs. This compound can be used to introduce fluorinated groups into drug molecules, potentially improving their therapeutic properties .
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in the electronics and polymer industries .
Mechanism of Action
Molecular Targets and Pathways: The primary mechanism of action involves the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols. This reaction is facilitated by the formation of a hypervalent iodine intermediate, which enhances the electrophilicity of the difluoroethyl group .
Pathways Involved:
Comparison with Similar Compounds
- 2,2,2-Trifluoroethyl Carbonate
- 2,2-Difluoroethyl Methyl Carbonate
- 2,2-Difluoroethyl Ethyl Carbonate
Uniqueness: 2,2-Difluoroethyl 3-fluoropropyl carbonate is unique due to the presence of both difluoroethyl and fluoropropyl groups. This dual fluorination enhances its reactivity and stability compared to other similar compounds. Additionally, the specific arrangement of fluorine atoms can influence the compound’s physicochemical properties, making it particularly valuable in specialized applications .
Properties
Molecular Formula |
C6H9F3O3 |
|---|---|
Molecular Weight |
186.13 g/mol |
IUPAC Name |
2,2-difluoroethyl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C6H9F3O3/c7-2-1-3-11-6(10)12-4-5(8)9/h5H,1-4H2 |
InChI Key |
VWYKISPBGUVOSS-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(F)F)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)
![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)







